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Compound of Interest

Compound Name: 1-Cyclohexyloctan-1-ol

Cat. No.: B15297444

A comprehensive analysis of the spectroscopic characteristics of 1-Cyclohexyloctan-1-ol
isomers is essential for researchers in chemical synthesis and drug development for
unambiguous identification and differentiation. While specific experimental data for 1-
Cyclohexyloctan-1-ol is not readily available in public databases, this guide provides a
detailed comparison based on established principles of spectroscopy, supported by data from
analogous compounds. This guide will focus on the key spectroscopic techniques used for
structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Isomers of 1-Cyclohexyloctan-1-ol

1-Cyclohexyloctan-1-ol has several potential isomers, primarily positional isomers and
stereoisomers. Positional isomers differ in the location of the hydroxyl (-OH) group, which can
be on the first carbon of the octyl chain (a secondary alcohol), on other carbons of the octyl
chain (also secondary alcohols), or on the cyclohexyl ring (which could be secondary or tertiary
if we consider rearrangements during synthesis). For the scope of this guide, we will primarily
focus on the differentiation of 1-Cyclohexyloctan-1-ol (a secondary alcohol) from a
representative tertiary isomer, 1-cyclohexyl-2-methylheptan-2-ol, and a primary isomer, 1-
(hydroxymethyl)cyclooctane, to illustrate the key spectroscopic differences. Stereoisomers
(enantiomers and diastereomers) arise from chiral centers, and while their differentiation often
requires specialized techniques like chiral chromatography or polarimetry, NMR spectroscopy
in the presence of chiral shift reagents can also be used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between isomers. Both
1H and 3C NMR provide detailed information about the chemical environment of the nuclei.

'H NMR Spectroscopy

In *H NMR, the chemical shift (d), splitting pattern (multiplicity), and integration are key
parameters. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton)
is particularly diagnostic.

o Chemical Shift: The chemical shift of the carbinol proton is influenced by the substitution of
the carbinol carbon. For secondary alcohols like 1-Cyclohexyloctan-1-ol, this proton
typically appears in the 3.4-4.5 ppm range.[1] For a tertiary alcohol, this proton does not
exist. The protons on the carbons adjacent to the tertiary carbinol carbon will show
characteristic shifts. The hydroxyl proton itself gives a signal that can vary in position
(typically 1-5 ppm) and is often broad, unless the sample is very dry.[2][3]

» Splitting Pattern: The carbinol proton in a secondary alcohol will be split by the protons on
adjacent carbon atoms, following the n+1 rule. In 1-Cyclohexyloctan-1-ol, the carbinol
proton would be a multiplet due to coupling with protons on the adjacent cyclohexyl and octyl
carbons. The hydroxyl proton itself usually does not couple with adjacent protons due to
rapid exchange, resulting in a singlet.[1]

3C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

o Chemical Shift: The chemical shift of the carbinol carbon is highly indicative of the alcohol
type. For secondary alcohols, this carbon resonates in the 50-80 ppm range.[4] For tertiary
alcohols, the carbinol carbon is more deshielded and appears further downfield.

o Number of Signals: The number of unique carbon signals can indicate the symmetry of the
molecule. Isomers with higher symmetry will show fewer signals than less symmetric
isomers.

Table 1: Predicted *H and 3C NMR Data for Isomers of Cyclohexyloctanol
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Predicted 'H Predicted **C
Isomer Type Key Protons Chemical Shift Key Carbon Chemical Shift
(ppm) (ppm)
Secondary
Alcohol (1-
-CH(OH)- 34-45 -C(OH)- 50 - 80
Cyclohexyloctan-
1-ol)
Tertiary Alcohol
(1-cyclohexyl-2- No carbinol
N/A -C(OH)- 70 - 90
methylheptan-2- proton
ol)
Primary Alcohol
1-
-CH20H 3.3-4.0 -CH20H 60 - 70
(hydroxymethyl)c

yclooctane)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols,
the O-H and C-O stretching vibrations are most characteristic.

o O-H Stretch: All alcohol isomers will exhibit a strong, broad absorption band in the region of
3200-3600 cm~1 due to the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[1]
[4] The broadness is a result of hydrogen bonding. In a very dilute solution in a non-polar
solvent, a sharp, weaker peak may be observed around 3600 cm~! for the free O-H stretch.

[4]

e C-O Stretch: The position of the C-O stretching vibration is diagnostic of the alcohol type.[5]

o

Primary alcohols: 1000-1075 cm~1[5]

[¢]

Secondary alcohols: 1075-1150 cm~1[5]

[e]

Tertiary alcohols: 1100-1210 cm~1[5]
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Table 2: Predicted IR Absorption Frequencies for Isomers of Cyclohexyloctanol

Isomer Type O-H Stretch (cm~?) C-O Stretch (cm—?)
Secondary Alcohol (1-

3200-3600 (broad, strong) 1075-1150
Cyclohexyloctan-1-ol)
Tertiary Alcohol (1-cyclohexyl-

3200-3600 (broad, strong) 1100-1210
2-methylheptan-2-ol)
Primary Alcohol (1-

3200-3600 (broad, strong) 1000-1075

(hydroxymethyl)cyclooctane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to determine its structure.

e Molecular lon Peak (M*): The molecular ion peak for primary and secondary alcohols is
often weak, while for tertiary alcohols, it can be undetectable.[6]

» Fragmentation Patterns:

o a-Cleavage: This is the cleavage of a C-C bond adjacent to the oxygen atom. The largest
alkyl group is preferentially lost. This fragmentation is very common and helps to
determine the substitution pattern around the carbinol carbon.[7][8]

o Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for
alcohols, particularly for secondary and tertiary alcohols.[8][9]

Table 3: Predicted Mass Spectrometry Fragmentation for Isomers of Cyclohexyloctanol
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Key Fragmentation

Isomer Type Molecular lon (M+)
Pathways
Secondary Alcohol (1- Weak a-cleavage (loss of C7His or
eal
Cyclohexyloctan-1-ol) CeH11), Dehydration (M-18)
Tertiary Alcohol (1-cyclohexyl- a-cleavage (loss of CsHi1 or
Often absent )

2-methylheptan-2-ol) CeHa11), Dehydration (M-18)

a-cleavage (loss of H),
Weak Dehydration (M-18), Prominent
peak at m/z 31 (CH20H")

Primary Alcohol (1-
(hydroxymethyl)cyclooctane)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid alcohol
sample like an isomer of 1-Cyclohexyloctan-1-ol.

'H and *C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube.

e Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum using the residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-
5 seconds.

o Process the data similarly to the *H spectrum and calibrate using the solvent peak (e.g.,
CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, place a drop of the neat liquid between two NaCl or
KBr plates to create a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

(¢]

Record a background spectrum of the clean salt plates.

[¢]

Record the sample spectrum over the range of 4000-400 cm™1,

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph
(GC-MS) or liquid chromatograph (LC-MS) for separation of isomers prior to analysis.

« lonization: Use Electron lonization (EIl) for GC-MS, which provides detailed fragmentation
patterns. For LC-MS, Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI) are common.

¢ Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap
to separate the ions based on their mass-to-charge ratio (m/z).
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« Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
The resulting spectrum plots relative intensity versus m/z.

Visualizations
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Caption: Isomeric relationships of cyclohexyloctanol.
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Caption: Experimental workflow for isomer differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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